molecular formula C10H10N4O2S B13155142 Ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate

Ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate

Cat. No.: B13155142
M. Wt: 250.28 g/mol
InChI Key: CINGWRWVWSPAQP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate is a heterocyclic compound that contains both a thiazole and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with pyrazine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis approach, which is efficient and cost-effective. This method can include the use of microwave-assisted synthesis to accelerate the reaction and improve yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

Ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis. This inhibition leads to the disruption of cell wall formation and ultimately bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate is unique due to the presence of both thiazole and pyrazine rings, which contribute to its diverse biological activities. The combination of these two heterocycles enhances its potential as a multifunctional therapeutic agent .

Properties

Molecular Formula

C10H10N4O2S

Molecular Weight

250.28 g/mol

IUPAC Name

ethyl 2-amino-4-pyrazin-2-yl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C10H10N4O2S/c1-2-16-9(15)8-7(14-10(11)17-8)6-5-12-3-4-13-6/h3-5H,2H2,1H3,(H2,11,14)

InChI Key

CINGWRWVWSPAQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C2=NC=CN=C2

Origin of Product

United States

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